1H-Indole-6-carboxylic acid
Overview
Description
1H-Indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole structure is a common framework in many natural products and pharmaceuticals. The specific compound, 1H-indole-6-carboxylic acid, contains a carboxylic acid functional group at the sixth position of the indole ring system, which can participate in various chemical reactions and contribute to the compound's acidity and potential for forming dimers and polymers through hydrogen bonding .
Synthesis Analysis
The synthesis of indole derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One approach is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions, which allow for the synthesis of 3-substituted indoles in water. This method is efficient and can lead to biologically active compounds . Another strategy involves the Dieckmann cyclization to yield indole-2-carboxylic acid esters, which can be further functionalized . Additionally, the synthesis of 1H-indole-3-carboxylic acid derivatives has been reported, where the carboxylic acid group is at the third position, and these compounds can be further functionalized to create a variety of biologically active molecules .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction. For example, indole-3-carboxylic acid has been shown to form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . The orientation of the carboxylic groups can significantly influence the molecular conformation and the overall crystal packing of these compounds .
Chemical Reactions Analysis
Indole carboxylic acids can undergo a variety of chemical reactions due to the presence of both the reactive indole ring and the carboxylic acid group. For instance, indole-3-carboxaldehyde derivatives, which are closely related to indole carboxylic acids, are key intermediates for the preparation of biologically active compounds and can undergo C-C and C-N coupling reactions . The carboxylic acid group itself can participate in condensation reactions, esterification, and amide formation, expanding the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids are influenced by the presence of the carboxylic acid group. This group contributes to the acidity of the compound and its ability to form hydrogen bonds, which can affect solubility, melting point, and crystal formation. The electron-withdrawing nature of the carboxylic acid can also impact the electronic properties of the indole ring, potentially affecting its reactivity and interactions with biological targets .
Scientific Research Applications
Characterization Techniques
1H-Indole-6-carboxylic acid has been a subject of interest in characterization techniques. For instance, the trimer of indole-5-carboxylic acid was characterized using 1H NMR spectroscopy, employing a range of one- and two-dimensional NMR techniques for full analysis. This study highlighted the significance of proton NMR in analyzing indole derivatives (Mackintosh, Mount, & Reed, 1994).
Synthesis and Characterization of Derivatives
The synthesis of indole carboxylic acid derivatives has been explored for their potential therapeutic applications. A study on the synthesis of indole-2-carboxylic acid derivatives from 1-Propyl-1H-indole-2-carboxylic acid found that these compounds exhibit significant antibacterial and moderate antifungal activities, indicating potential for developing potent lead compounds in drug discovery (Raju et al., 2015).
Biological and Pharmacological Studies
Indole carboxylic acids have been evaluated for their biological activity. One study focused on the synthesis and pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, leading to the discovery of potent selective glycine-site NMDA receptor antagonists. This highlights their potential in therapeutic applications, particularly in neurology (Baron et al., 2005).
Application in Fluorescence and Organic Synthesis
1-Substituted 1H-indole-2-carboxylic acids have been used in the synthesis of fluorescent diarylindoles. This synthesis involves diarylation accompanied by C-H bond cleavage and decarboxylation, yielding compounds with significant fluorescence properties, which can be applied in various fields including materials science and bioimaging (Miyasaka et al., 2009).
Chemical Analysis and Quantification
The compound has also been a subject in the development of analytical methods. For instance, a HPLC method was developed for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, a key material in the synthesis of certain drugs. This method demonstrates the importance of accurate and sensitive analytical techniques in pharmaceutical quality control (Vali et al., 2012).
Chemical Structure Studies
Studies on the chemical structure of indole carboxylic acids have also been conducted. For example, the structure of 3-Carboxymethyl-1H-indole-4-carboxylic acid was analyzed, revealing insights into the molecular geometry and interactions within crystals, which is crucial for understanding the chemical behavior and potential applications of these compounds (Mao, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDODSYDCPOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carboxylic acid | |
CAS RN |
1670-82-2 | |
Record name | 1H-Indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.